S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate: is an organic compound that features both amine and thioester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate typically involves the reaction of 2-hydroxyethylamine with ethanethioyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester group. The general reaction scheme is as follows:
2-Hydroxyethylamine+Ethanethioyl chloride→S-[(2-Hydroxyethyl)amino]methyl ethanethioate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thioester group in S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol and amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions due to its thioester group, which is a common motif in enzyme substrates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
- S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate
- S-{[(2-Hydroxyethyl)amino]methyl} propanethioate
- S-{[(2-Hydroxyethyl)amino]methyl} butanethioate
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
54753-27-4 |
---|---|
Molekularformel |
C5H11NO2S |
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
S-[(2-hydroxyethylamino)methyl] ethanethioate |
InChI |
InChI=1S/C5H11NO2S/c1-5(8)9-4-6-2-3-7/h6-7H,2-4H2,1H3 |
InChI-Schlüssel |
AZHZRLPGUTYCOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.